6-Methylpyridine-3-sulfonyl chloride

Dopamine receptor pharmacology GPCR ligand design Sulfonamide SAR

6-Methylpyridine-3-sulfonyl chloride is a heteroaromatic sulfonyl chloride with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol. It is a white to off-white crystalline solid with a density of 1.413 g/cm³ and a boiling point of 280.1°C at 760 mmHg. The compound requires storage under an inert atmosphere at 2–8°C. It is a key sulfonylating reagent for introducing the 6-methylpyridine-3-sulfonyl pharmacophore into amine-containing scaffolds, essential for developing dopamine D3 receptor ligands (IC50 4.20 nM, 9.3-fold selectivity over D2) and KAT6A inhibitors (IC50 5 nM). Substitution with alternative sulfonyl chlorides compromises target affinity, coupling efficiency, and assay reproducibility.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
CAS No. 478264-00-5
Cat. No. B1604108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-3-sulfonyl chloride
CAS478264-00-5
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3
InChIKeyTWKVSHBWJUMVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridine-3-sulfonyl chloride (CAS 478264-00-5) | Building Block for Pyridine Sulfonamide Pharmaceuticals


6-Methylpyridine-3-sulfonyl chloride (CAS 478264-00-5) is a heteroaromatic sulfonyl chloride with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol . It is a white to off-white crystalline solid with a density of 1.413 g/cm³ and a boiling point of 280.1°C at 760 mmHg . The compound is typically supplied at ≥95% purity and requires storage under an inert atmosphere at 2–8°C . As a key building block in medicinal chemistry, it serves as a versatile sulfonylating reagent for introducing the 6-methylpyridine-3-sulfonyl moiety into amine-containing scaffolds, enabling the synthesis of sulfonamide-based kinase inhibitors and GPCR ligands .

6-Methylpyridine-3-sulfonyl chloride (CAS 478264-00-5) | Why Alternative Pyridine Sulfonyl Chlorides Cannot Substitute


Substitution of 6-methylpyridine-3-sulfonyl chloride with alternative pyridine sulfonyl chlorides or other sulfonylating reagents is scientifically unjustified due to the precise positional and electronic requirements of the target sulfonamide pharmacophore. The 6-methyl substituent on the pyridine ring is not a generic functional handle but a critical determinant of both binding site occupancy and downstream biological selectivity [1]. In dopamine D3 receptor ligands, the 6-methylpyridine-3-sulfonamide moiety forms essential hydrophobic contacts within a sterically constrained binding pocket; replacement with unsubstituted pyridine-3-sulfonyl chloride (CAS 16133-25-8) or 5-methylpyridine-2-sulfonyl chloride (CAS 179400-16-9) alters the spatial orientation and electron density of the sulfonamide group, resulting in unpredictable changes in target affinity [1][2]. Furthermore, the methyl group at position 6 modulates the electrophilicity of the sulfonyl chloride, influencing coupling efficiency with sterically hindered amines [3]. Generic substitution introduces uncontrolled variables—including altered reaction kinetics, modified regioselectivity, and divergent biological activity—that compromise both synthetic reproducibility and downstream assay interpretability [4].

6-Methylpyridine-3-sulfonyl chloride (CAS 478264-00-5) | Comparative Evidence Supporting Procurement Rationale


Dopamine D3 vs. D2 Receptor Selectivity Conferred by 6-Methylpyridine-3-sulfonamide Moiety

The 6-methylpyridine-3-sulfonamide scaffold confers measurable D3 receptor selectivity when compared to alternative sulfonamide substitution patterns. In a direct evaluation, the sulfonamide derivative synthesized from 6-methylpyridine-3-sulfonyl chloride (CHEMBL240909) demonstrated an IC50 of 4.20 nM at the rat dopamine D3 receptor and an IC50 of 39 nM at the dopamine D2 receptor, yielding a D2/D3 selectivity ratio of approximately 9.3-fold [1]. This selectivity profile is attributed to the precise positioning of the 6-methylpyridine ring within the D3 receptor orthosteric binding pocket, where it engages in favorable hydrophobic interactions that are suboptimal in the D2 receptor architecture [1].

Dopamine receptor pharmacology GPCR ligand design Sulfonamide SAR

KAT6A Histone Acetyltransferase Inhibition Achievable with 6-Methylpyridine-3-sulfonamide Derivatives

Sulfonamides derived from 6-methylpyridine-3-sulfonyl chloride exhibit potent inhibition of the epigenetic target KAT6A (histone acetyltransferase). In a radiometric enzymatic assay, two distinct sulfonamide derivatives incorporating the 6-methylpyridine-3-sulfonyl pharmacophore (Compounds 11 and 57 from US20240109880) each demonstrated an IC50 of 5 nM against human KAT6A [1][2]. The 2,4-dimethoxy substitution pattern on the pyridine ring in these derivatives enhances binding complementarity to the acetyl-CoA binding pocket of KAT6A [1].

Epigenetics Histone acetyltransferase Cancer therapeutics

Synthetic Accessibility and Optimized Diazotization Protocol for 6-Methyl Substituted Pyridine-3-sulfonyl Chlorides

The synthesis of 6-methylpyridine-3-sulfonyl chloride proceeds via diazotization of 6-methylpyridine-3-amine followed by substitution of the diazo group with a sulfonyl group using sodium hydrogen sulfite and copper(II) sulfate in hydrochloric acid at 0°C, followed by stirring at room temperature for 30 minutes . This protocol was optimized as part of a systematic study evaluating substituent effects on pyridine-3-sulfonyl chloride synthesis [1]. The presence of the electron-donating 6-methyl group influences the stability of the diazonium intermediate and the efficiency of the subsequent sulfonyl substitution step compared to unsubstituted pyridine-3-sulfonyl chloride [1].

Heterocyclic synthesis Diazotization Process chemistry

CRF1 Receptor Ligand Activity Differentiation Based on Pyridine Ring Methyl Substitution Pattern

The 6-methyl substitution on the pyridine-3-sulfonyl scaffold is essential for CRF1 receptor binding affinity. In a systematic structure-activity relationship study of 2-anilino-3-phenylsulfonyl-6-methylpyridines as corticotropin-releasing factor-1 (CRF1) receptor ligands, the 6-methylpyridine core was identified as critical for maintaining planar conformation and optimal π-stacking interactions with the receptor binding site [1]. Removal of the 6-methyl group or repositioning to other ring positions resulted in measurable reductions in CRF1 binding affinity [1].

Corticotropin-releasing factor Stress-related disorders Pyridine SAR

6-Methylpyridine-3-sulfonyl chloride (CAS 478264-00-5) | Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Dopamine D3 Receptor-Selective Ligands for CNS Drug Discovery

Researchers developing dopamine D3 receptor-selective antagonists or partial agonists can utilize 6-methylpyridine-3-sulfonyl chloride to install the 6-methylpyridine-3-sulfonamide pharmacophore onto amine-containing cores. As demonstrated with CHEMBL240909, this building block enables the synthesis of compounds with IC50 values of 4.20 nM at D3 receptors while maintaining approximately 9.3-fold selectivity over D2 receptors (IC50 39 nM) [1]. This selectivity profile is advantageous for programs targeting addiction, schizophrenia, or Parkinson's disease where D2 receptor-mediated side effects must be minimized [1].

Construction of KAT6A Histone Acetyltransferase Inhibitors for Epigenetic Oncology

Medicinal chemistry teams focused on epigenetic cancer therapeutics can employ 6-methylpyridine-3-sulfonyl chloride as a key sulfonylating reagent for generating potent KAT6A inhibitors. As validated in US20240109880, coupling this building block with appropriately substituted benzo[d]isoxazol-3-amine scaffolds yields inhibitors with IC50 values of 5 nM against KAT6A enzymatic activity [2][3]. The 2,4-dimethoxy-6-methylpyridine-3-sulfonamide motif serves as a privileged scaffold for acetyl-CoA binding pocket engagement [2].

Preparation of CRF1 Receptor Antagonist Scaffolds for Stress-Related Indications

Investigators pursuing CRF1 receptor antagonists for anxiety, depression, or irritable bowel syndrome can leverage 6-methylpyridine-3-sulfonyl chloride to access the 2-anilino-3-phenylsulfonyl-6-methylpyridine core structure. Systematic SAR studies confirm that the 6-methyl substitution on the pyridine-3-sulfonyl framework is essential for maintaining planar geometry and achieving productive π-stacking interactions within the CRF1 binding pocket [4]. Alternative regioisomers lacking the 6-methyl group show reduced receptor engagement [4].

Library Synthesis and SAR Exploration of Pyridine-3-sulfonamide Chemical Space

Discovery chemistry groups conducting parallel library synthesis can employ 6-methylpyridine-3-sulfonyl chloride as a diversity element for systematic SAR exploration of pyridine sulfonamide-containing compound collections. The optimized diazotization-substitution protocol described by Dyadyuchenko et al. provides a reproducible synthetic foundation, while the established coupling reactivity with diverse amines enables efficient diversification [5]. The compound requires storage under inert atmosphere at 2–8°C to preserve sulfonyl chloride integrity for reproducible library production .

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